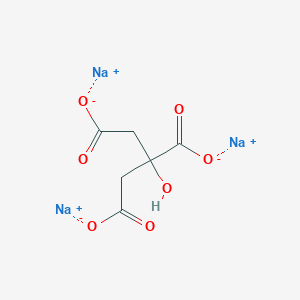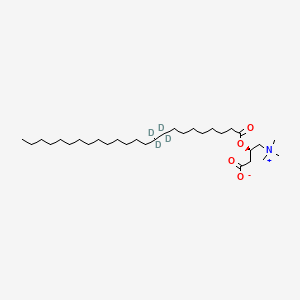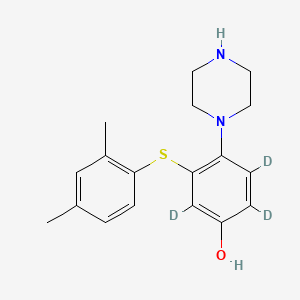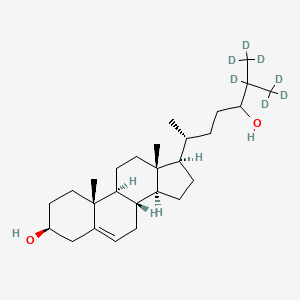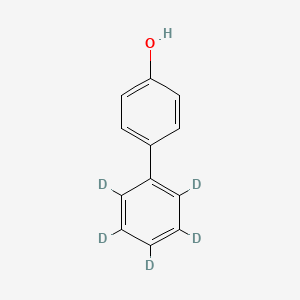
4-Hydroxy biphenyl-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy biphenyl-d5 is a deuterium-labeled derivative of [1,1’-Biphenyl]-4-ol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C12H5D5O, and it has a molecular weight of 175.24 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of 4-Hydroxy biphenyl-d5 involves the incorporation of deuterium into the biphenyl structure. One common method is the deuteration of [1,1’-Biphenyl]-4-ol using deuterium oxide (D2O) in the presence of a catalyst. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial production methods for deuterium-labeled compounds typically involve the use of deuterated solvents and reagents. For instance, the preparation of 4,4’-dihydroxybiphenyl can be achieved by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This method minimizes the formation of byproducts and allows for easy purification of the intended product.
Chemical Reactions Analysis
4-Hydroxy biphenyl-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Scientific Research Applications
4-Hydroxy biphenyl-d5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Pharmacokinetic Studies: Deuterium labeling is used to study the pharmacokinetics and metabolic profiles of drugs.
Organic Synthesis: Biphenyl derivatives are used as intermediates in the synthesis of various drugs, agricultural products, and fluorescent layers in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Hydroxy biphenyl-d5 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can influence the pharmacokinetics and metabolic profiles of drugs by altering the rate of metabolic reactions. This can lead to changes in drug absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
4-Hydroxy biphenyl-d5 can be compared to other deuterium-labeled biphenyl derivatives, such as 4’-hydroxy-[1,1’-biphenyl]-4-carbohydrazide. These compounds share similar structural features but differ in their specific applications and biological activities . For example, 4’-hydroxy-[1,1’-biphenyl]-4-carbohydrazide derivatives have been investigated for their potential as EGFR tyrosine kinase allosteric site inhibitors .
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D |
InChI Key |
YXVFYQXJAXKLAK-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


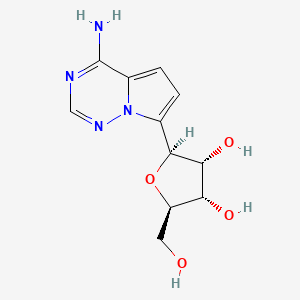
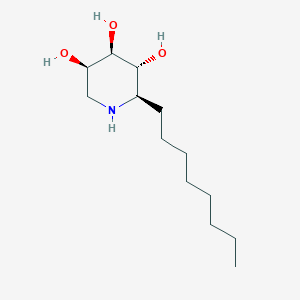

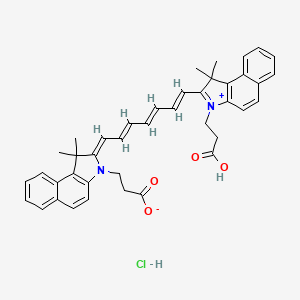
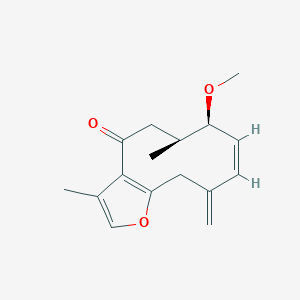
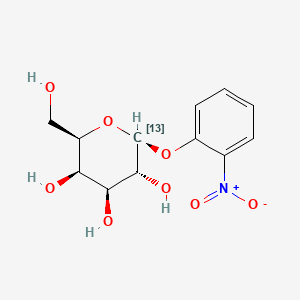
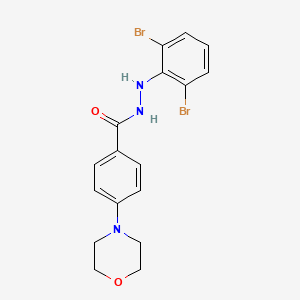
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
